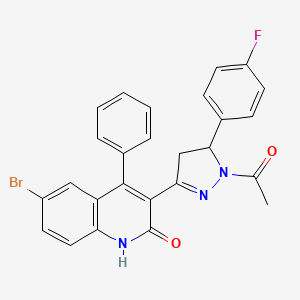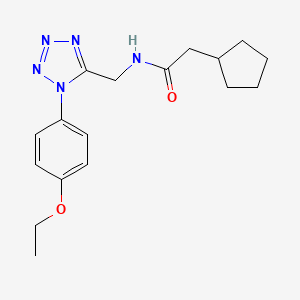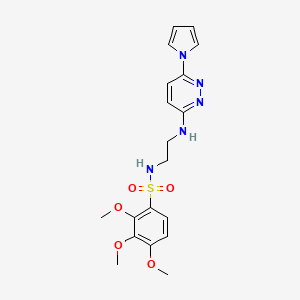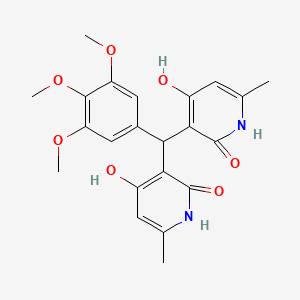
3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to achieve the desired product. In the context of the provided papers, the synthesis of oligothiophenes is described, which involves palladium(0)-catalyzed coupling reactions, known as Stille's reaction. This method could potentially be applied to the synthesis of other complex molecules, including those with pyridinone moieties, by adapting the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of organic compounds can significantly influence their physical and chemical properties. The X-ray structure analysis of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a large inter-ring twist angle, which is unusual for alpha-conjugated oligothiophenes. This conformation is stabilized by intermolecular hydrogen-bonding interactions. Such insights into molecular conformations and interactions could be useful when analyzing the structure of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), as hydrogen bonding could also play a role in its solid-state conformation .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one). However, the synthesis of pyridinium iodide from 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine is described, which involves a reaction with methyl iodide. This type of reaction could be relevant when considering the functionalization or derivatization of pyridinone compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. While the papers do not discuss the specific properties of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), they do mention that the twisted conformations of oligothiophenes, influenced by intramolecular hydrogen bonding, result in low lambda(max) values. This suggests that the optical properties of such compounds can be tuned by their conformation and intermolecular interactions, which could also be applicable to the compound .
Scientific Research Applications
Photoluminescent Properties
Studies have highlighted the photoluminescent characteristics of compounds similar in structure or function to the specified chemical. For instance, compounds that exhibit greenish-yellow emission and blue luminescence in fluid solutions have been synthesized, demonstrating potential applications in photoluminescence and the development of optical materials (Liu et al., 2008). This suggests avenues for the utilization of such compounds in creating luminescent materials or in studies related to energy and electron transfer processes.
Supramolecular Chemistry
The research has also delved into the formation of supramolecular structures through hydrogen bonding and metal coordination, indicating the compound's utility in crystal engineering and the development of metal-organic frameworks. For example, the synthesis and analysis of compounds that form bifurcated hydrogen bonds, leading to structures with potential in molecular chains and zigzag tapes, showcase their role in building complex supramolecular architectures (Zaman et al., 1999).
Supramolecular Liquid-Crystalline Networks
Further investigations have been conducted on the self-assembly of multifunctional molecules through intermolecular hydrogen bonds to form liquid-crystalline networks. This research underscores the ability to create structured, yet dynamic materials from compounds capable of extensive hydrogen bonding, which could be pivotal in the development of new materials with tailored properties (Kihara et al., 1996).
Antioxidative and Enzyme Inhibition Activities
Some derivatives of structurally related compounds have been synthesized and evaluated for their antioxidative and enzyme inhibitory actions, particularly against lipid peroxidation and 5-lipoxygenase. This suggests potential therapeutic or biochemical applications for compounds with antioxidative capabilities (Hirano et al., 2001).
properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c1-10-6-13(25)18(21(27)23-10)17(19-14(26)7-11(2)24-22(19)28)12-8-15(29-3)20(31-5)16(9-12)30-4/h6-9,17H,1-5H3,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNLVZHVJPDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

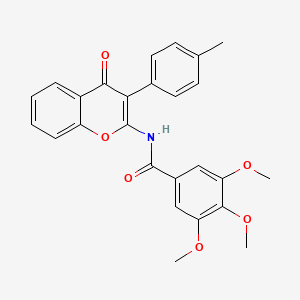
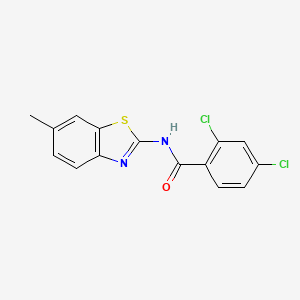
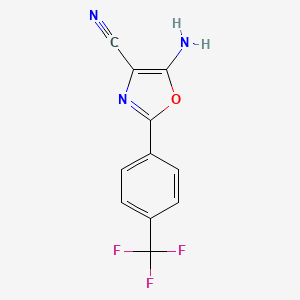
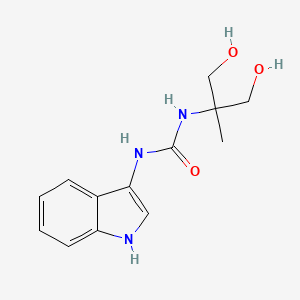
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
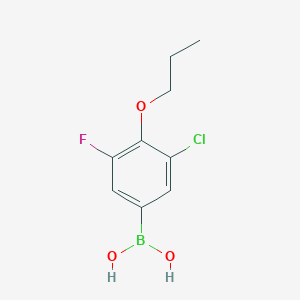
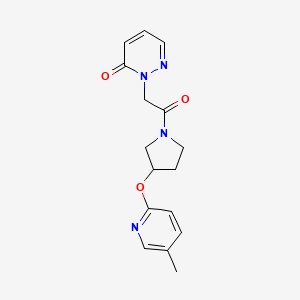
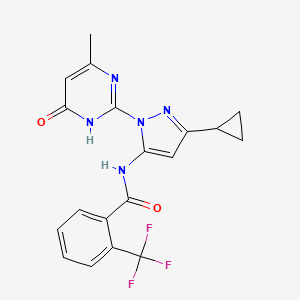
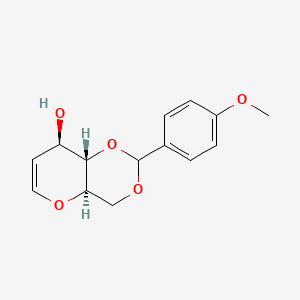
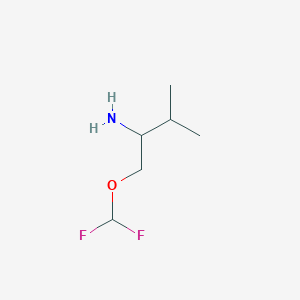
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)
